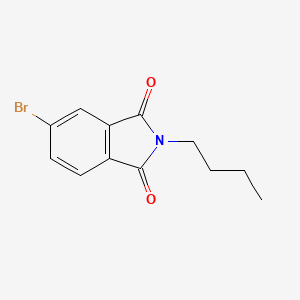
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, also known as BBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in anti-cancer activity is not fully understood, but it has been suggested that 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In materials science and organic electronics, the mechanism of action of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione as a building block or dopant is based on its ability to form stable and conductive molecular structures.
Biochemical and physiological effects:
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as an anti-cancer agent. However, more research is needed to fully understand the biochemical and physiological effects of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in lab experiments include its ease of synthesis, low toxicity, and potential for various applications. However, the limitations of using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione include its limited solubility in common solvents and its sensitivity to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for research involving 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, including the development of novel anti-cancer drugs based on 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, the synthesis of novel organic semiconductors and conductive polymers using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione as a building block or dopant, and the investigation of the biochemical and physiological effects of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in living organisms. Additionally, further research is needed to optimize the synthesis and purification methods for 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione and to develop new methods for its characterization and analysis.
In conclusion, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione is a promising chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications, but the current evidence suggests that 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione is a valuable tool for scientific research.
Métodos De Síntesis
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process involving the reaction of 2-butyl-1H-isoindole-1,3(2H)-dione with bromine. The reaction takes place in the presence of a catalyst, typically copper(II) bromide, and a solvent, such as acetic acid. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has shown promising anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of novel anti-cancer drugs. In materials science, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel organic semiconductors with potential applications in electronic devices. In organic electronics, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been used as a dopant for the synthesis of conductive polymers with improved electrical properties.
Propiedades
IUPAC Name |
5-bromo-2-butylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKTUQINLFZJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5134018.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5134021.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5134026.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5134029.png)
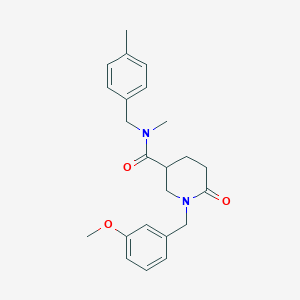
![3-(2-chlorophenyl)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5134040.png)
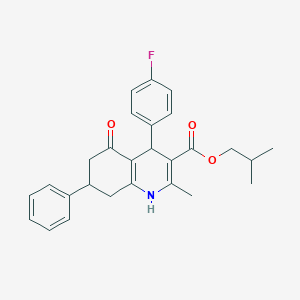
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5134057.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
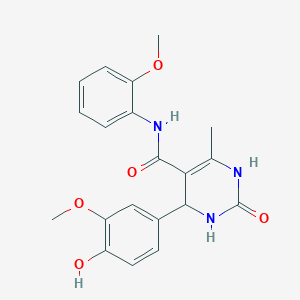
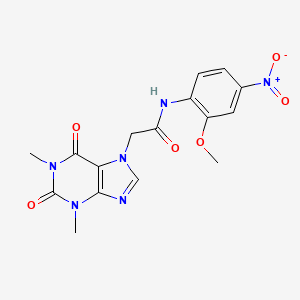
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5134111.png)